molecular formula C28H25ClF3N3O2 B11522587 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11522587
M. Wt: 528.0 g/mol
InChI Key: FRFJJDVKAIXDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-(diphenylmethyl)piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Attachment of the 4-(Diphenylmethyl)piperazin-1-yl Group: This is usually done through a nucleophilic substitution reaction, where the piperazine derivative is introduced to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperazine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(benzyl)piperazin-1-yl]pyrrolidine-2,5-dione
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(methyl)piperazin-1-yl]pyrrolidine-2,5-dione

Uniqueness

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the diphenylmethyl group on the piperazine moiety, which can significantly influence its biological activity and pharmacokinetic properties. This structural feature may confer enhanced binding affinity to certain molecular targets, as well as improved stability and solubility compared to similar compounds.

Properties

Molecular Formula

C28H25ClF3N3O2

Molecular Weight

528.0 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H25ClF3N3O2/c29-23-12-11-21(17-22(23)28(30,31)32)35-25(36)18-24(27(35)37)33-13-15-34(16-14-33)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,24,26H,13-16,18H2

InChI Key

FRFJJDVKAIXDGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.